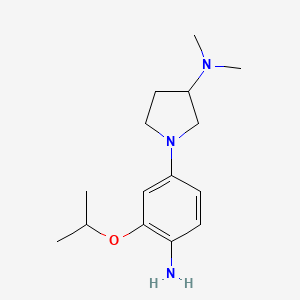
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the dihydropyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of phase-transfer catalysts and other advanced techniques can further improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
Uniqueness
2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is unique due to its specific dihydropyrazole structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) |
Clé InChI |
RHXHOQNZGZNRDP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



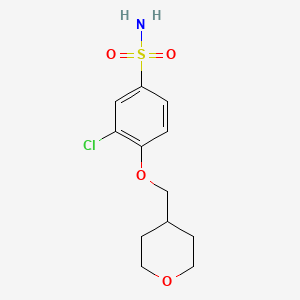
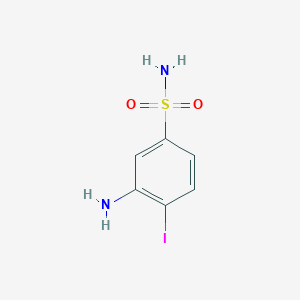


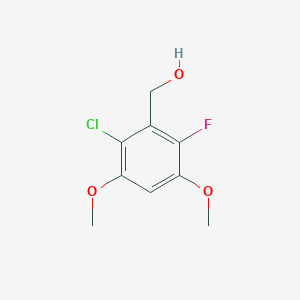
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
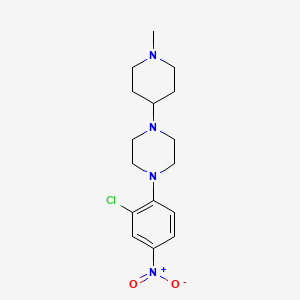
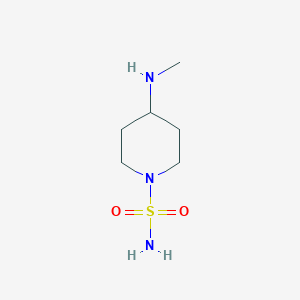
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
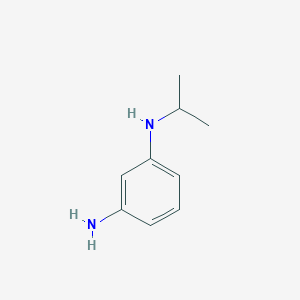
![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
